Cas no 895641-94-8 (N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine)
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
- N-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
- AKOS001859220
- CCG-138160
- 895641-94-8
- F1609-0780
- N-benzyl-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
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- Inchi: 1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27)
- InChI Key: QCQBHDSRPKNKKU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(C1=CN=C2C=C(C(=CC2=C1NCC1C=CC=CC=1)OC)OC)(=O)=O
Computed Properties
- Exact Mass: 464.14059304g/mol
- Monoisotopic Mass: 464.14059304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 95.1Ų
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1609-0780-2μmol |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-5μmol |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-10μmol |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-20μmol |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-1mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-2mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-3mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-4mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-5mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1609-0780-10mg |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine |
895641-94-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
Professional Introduction to N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS No. 895641-94-8)
N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 895641-94-8, represents a sophisticated molecular architecture that combines quinoline derivatives with functionalized aromatic sulfonyl groups. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further development in medicinal chemistry.
The core structure of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine consists of a quinoline backbone, which is a well-known scaffold in the design of bioactive molecules. Quinolines have a long history of use in the development of therapeutic agents, particularly in the treatment of parasitic infections and certain types of cancer. The presence of multiple substituents, including dimethoxy groups at the 6 and 7 positions and a 4-methoxybenzenesulfonyl moiety at the 3 position, further enhances the molecular diversity and functional potential of this compound.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. These activities range from antimicrobial and antiviral effects to more complex mechanisms involving modulation of enzyme pathways and interaction with biological targets. The specific arrangement of substituents in N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is designed to optimize its interactions with biological systems, making it a promising candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the N-benzyl group at the 4-position adds an additional layer of complexity, as it influences both the electronic properties and steric environment of the molecule. This benzylic group can serve as a point for further derivatization or interaction with biological targets, enhancing the compound's potential utility.
One of the most intriguing aspects of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine is its potential application in drug discovery. The combination of quinoline and sulfonyl groups creates a molecule that can engage multiple biological pathways simultaneously. This multitarget approach is increasingly recognized as a key strategy in modern drug development, as it can lead to more effective and less toxic therapeutic agents.
Recent studies have highlighted the importance of quinoline derivatives in addressing emerging infectious diseases and cancer resistance. The structural features of N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine align well with these needs, providing a foundation for designing novel therapeutic strategies. Researchers are exploring its interactions with enzymes such as kinases and proteases, which are often implicated in disease progression.
The< strong>molecular modeling studies have been instrumental in understanding the binding properties of this compound. By simulating its interactions with various biological targets, scientists can predict its efficacy and selectivity. These computational approaches are complemented by experimental validation through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
The< strong>pharmacokinetic profile is another critical aspect being evaluated for N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine. Understanding how the body processes this compound is essential for optimizing its delivery and ensuring therapeutic efficacy. Preliminary studies suggest that its structural features may contribute to favorable pharmacokinetic properties, including good solubility and bioavailability.
In conclusion, N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-am ine (CAS No. 895641-94-8) represents a significant advancement in the field of medicinal chemistry. Its complex structure and diverse functional groups make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new biological activities and mechanisms, this compound is poised to play an important role in the development of next-generation pharmaceuticals.
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